3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid

Lipophilicity Drug-likeness Scaffold optimization

3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid (CAS 23967-45-5) is a dihalogenated N-methylindole-2-carboxylic acid with the molecular formula C₁₀H₇Cl₂NO₂ and a molecular weight of 244.07 g/mol. It belongs to the class of indole-2-carboxylic acid derivatives, which are extensively employed as scaffolds in medicinal chemistry for targets including NMDA receptors, GPR17, Mcl-1, and various kinases.

Molecular Formula C10H7Cl2NO2
Molecular Weight 244.07 g/mol
CAS No. 23967-45-5
Cat. No. B11869746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid
CAS23967-45-5
Molecular FormulaC10H7Cl2NO2
Molecular Weight244.07 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=CC=C2)Cl)C(=C1C(=O)O)Cl
InChIInChI=1S/C10H7Cl2NO2/c1-13-6-4-2-3-5(11)7(6)8(12)9(13)10(14)15/h2-4H,1H3,(H,14,15)
InChIKeyMTXWAYBIFCWGIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid (CAS 23967-45-5) – Scientific Procurement & Differentiation Guide


3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid (CAS 23967-45-5) is a dihalogenated N-methylindole-2-carboxylic acid with the molecular formula C₁₀H₇Cl₂NO₂ and a molecular weight of 244.07 g/mol [1]. It belongs to the class of indole-2-carboxylic acid derivatives, which are extensively employed as scaffolds in medicinal chemistry for targets including NMDA receptors, GPR17, Mcl-1, and various kinases [2]. The compound features a unique 3,4-dichloro substitution pattern combined with N(1)-methylation—a configuration distinct from the far more extensively characterized 4,6-dichloroindole-2-carboxylic acid series that has produced clinical-stage glycine-site NMDA antagonists [2]. It is commercially available as a research intermediate at purities of 95%–98% from multiple vendors .

Why Generic Substitution Fails: The Critical Distinction Between 3,4-Dichloro and 4,6-Dichloro Indole-2-Carboxylic Acid Scaffolds


Indole-2-carboxylic acids with different chlorine substitution patterns are not functionally interchangeable building blocks. The 4,6-dichloro substitution pattern—exemplified by 4,6-dichloro-1H-indole-2-carboxylic acid (CAS 101861-63-6) and its C-3 elaborated derivatives GV150526 and MDL 105,519—has been optimized over decades for high-affinity glycine-site NMDA receptor antagonism, with representative compounds achieving Ki values as low as 3.0 nM [1]. This activity is critically dependent on an unsubstituted C-3 position that allows installation of arylvinyl or carboxyethyl side chains [1]. The 3,4-dichloro-1-methyl variant, by contrast, bears chlorine at C-3—permanently blocking the position essential for glycine-site pharmacophore elaboration—while the N(1)-methyl group eliminates the indole NH hydrogen-bond donor present in the 4,6-dichloro parent [2]. These structural differences redirect the compound's SAR vector away from the glycine site and toward alternative chemical biology applications where C-3 blockade and N-methyl lipophilicity are desirable. Substituting a 4,6-dichloro building block for the 3,4-dichloro-1-methyl analog in a synthetic sequence would yield a fundamentally different functionalization trajectory and target profile.

Quantitative Differentiation Evidence: 3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid vs. Closest Analogs


Lipophilicity Shift: XLogP3 Comparison with Non-Chlorinated N-Methyl Analog

The introduction of two chlorine atoms at positions 3 and 4 substantially increases computed lipophilicity relative to the non-chlorinated parent scaffold. The target compound (XLogP3 = 3.1) [1] is approximately 1.1 log units more lipophilic than 1-methyl-1H-indole-2-carboxylic acid (XLogP3 ≈ 2.0), based on the experimentally measured LogP of indole-2-carboxylic acid (1.67) plus the methyl and chloro contributions . This difference corresponds to roughly 12-fold higher octanol/water partitioning and has implications for passive membrane permeability and plasma protein binding in downstream lead optimization.

Lipophilicity Drug-likeness Scaffold optimization

Topological Polar Surface Area: Differentiated CNS Drug-Likeness Profile vs. 4,6-Dichloro Isomers

The computed topological polar surface area (TPSA) of the target compound is 42.2 Ų [1]. This falls below the commonly cited CNS drug-likeness threshold of 60–70 Ų and is identical in molecular formula to its positional isomer 4,6-dichloro-1-methyl-1H-indole-2-carboxylic acid (CAS 1158502-50-1; MW 244.07) , yet the different chlorine placement alters the spatial distribution of electrostatic potential on the indole ring without changing the bulk TPSA value. The C-2 carboxylic acid provides a single hydrogen-bond donor (HBD = 1) and two hydrogen-bond acceptors (HBA = 2) [1], meeting the HBD ≤ 3, HBA ≤ 7 criteria associated with favorable CNS exposure.

Physicochemical profiling CNS drug design Scaffold selection

C-3 Positional Blockade: Differentiated SAR Vector vs. 4,6-Dichloro Glycine-Site Pharmacophore

The 4,6-dichloro substitution pattern on indole-2-carboxylic acid has been established as optimal for glycine-site NMDA receptor antagonism, with the C-3 position serving as the critical attachment point for arylvinyl or carboxyethyl pharmacophore extensions. Literature data show that 3-[2-[(phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid achieves Ki = 3.0 nM at the glycine binding site [1], while the simpler 4,6-dichloro-1H-indole-2-carboxylic acid is a specific glycine-site antagonist three times more potent than kynurenic acid . In the target compound 3,4-dichloro-1-methyl-1H-indole-2-carboxylic acid, the C-3 position is occupied by chlorine, permanently preventing this critical functionalization [2]. This blockade can be advantageous when the goal is to eliminate glycine-site activity and redirect the scaffold's pharmacology toward alternative targets such as Mcl-1, IKK2, or DHODH, where indole-2-carboxylic acid cores with different substitution patterns have shown activity [3].

Structure–activity relationship NMDA glycine site Scaffold repurposing

Commercial Availability and Purity Benchmarking Across Vendors

The target compound is commercially available from multiple independent vendors with documented purity specifications. Leyan supplies the compound at 98% purity (Catalog 1677180) , MolCore offers NLT 98% purity , AKSci provides ≥95% purity (Catalog 7920ED) , and CheMenu lists 95%+ purity (Catalog CM333930) . In contrast, its positional isomer 4,6-dichloro-1-methyl-1H-indole-2-carboxylic acid (CAS 1158502-50-1) is listed by fewer vendors, while the widely used 4,6-dichloro-1H-indole-2-carboxylic acid (CAS 101861-63-6) has broader but therapeutically pre-committed supply chains owing to its historical use in NMDA antagonist development. Long-term storage recommendations (cool, dry conditions) are consistent across suppliers.

Chemical procurement Supply chain Quality control

Synthetic Versatility: Orthogonal Functional Handles vs. 5,6-Dichloro Analogs

The 3,4-dichloro-1-methyl-1H-indole-2-carboxylic acid scaffold presents three chemically orthogonal positions for further elaboration: (i) the C-2 carboxylic acid for amide coupling or esterification, (ii) the chlorine atoms at C-3 and C-4 capable of participating in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) under appropriate conditions, and (iii) the unsubstituted C-5, C-6, and C-7 positions on the benzenoid ring available for electrophilic aromatic substitution or directed metalation [1]. This pattern of accessible vectors differs from 5,6-dichloroindole-2-carboxylic acid (CAS 186392-94-9; MW 230.05) where chloro substituents occupy the benzenoid positions typically utilized for late-stage diversification, potentially limiting the scope of C-5/C-6 functionalization chemistry . The N-methyl group further protects the indole nitrogen from unwanted N-functionalization during synthetic sequences.

Medicinal chemistry Parallel synthesis Scaffold derivatization

Optimal Application Scenarios for 3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid in Research and Industrial Settings


Scaffold for Kinase or Protein–Protein Interaction Inhibitor Libraries Requiring Glycine-Site-Silent Indole Cores

Medicinal chemistry programs targeting kinases (e.g., IKK2, CLK1/4), protein–protein interactions (e.g., Mcl-1), or metabolic enzymes (e.g., DHODH) where indole-2-carboxylic acid is a privileged scaffold can benefit from the 3,4-dichloro-1-methyl variant as a starting template. The C-3 chloro substitution permanently eliminates the risk of NMDA glycine-site off-target activity that is a known liability of the 4,6-dichloro series [1], while the C-2 carboxylic acid provides a convenient handle for amide library generation. The N-methyl group reduces hydrogen-bond donor count, potentially improving cell permeability relative to NH-indole analogs [2].

Dengue and Emerging Viral Infection Drug Discovery Using 3,4-Disubstituted Indole Building Blocks

Recent patent literature identifies mono- or di-substituted indole derivatives as inhibitors of dengue viral replication [1]. The 3,4-dichloro-1-methylindole-2-carboxylic acid scaffold, with its dichloro substitution and pre-protected N-methyl group, maps onto the general structural claims of these antiviral patents. The compound can serve as a key synthetic intermediate for constructing 2-carboxamide derivatives evaluated in viral replication assays, where the unique 3,4-dichloro pattern may offer differentiated antiviral potency or selectivity compared to 4,6-dichloro or 5,6-dichloro analogs.

CNS Drug Discovery Programs Requiring Moderate Lipophilicity and Reduced Hydrogen-Bond Donor Count

With a computed XLogP3 of 3.1 and only one hydrogen-bond donor (the carboxylic acid proton), the target compound occupies physicochemical space consistent with CNS drug-likeness guidelines [1]. For neuroscience programs that require indole-2-carboxylic acid building blocks but seek to avoid both the glycine-site pharmacology of 4,6-dichloro scaffolds and the poor brain penetration associated with more polar unsubstituted indole acids (LogP ~1.67), the 3,4-dichloro-1-methyl variant represents a balanced intermediate. The TPSA of 42.2 Ų is well within the <70 Ų threshold predictive of blood–brain barrier permeability [2].

Parallel Library Synthesis Utilizing C-5/C-6/C-7 Diversification on a Pre-Protected Indole Core

Synthetic chemistry groups engaged in late-stage functionalization or diversity-oriented synthesis can leverage the three unsubstituted positions (C-5, C-6, C-7) on the benzenoid ring for electrophilic halogenation, nitration, or directed metalation reactions [1]. Unlike 5,6-dichloro or 4,6-dichloro scaffolds where key benzenoid positions are blocked, the 3,4-dichloro-1-methyl pattern leaves the entire benzenoid face available for systematic SAR exploration. The pre-installed N-methyl group eliminates the need for indole NH protection during library synthesis, saving one synthetic step per analog and reducing the risk of N-alkylation side products.

Quote Request

Request a Quote for 3,4-Dichloro-1-methyl-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.